Pivhydrazine
Overview
Description
Synthesis Analysis
The synthesis of arylhydrazines and related compounds involves various strategies, including carbon–carbon and carbon–heteroatom cross-coupling reactions. Arylhydrazines serve as precursors for biologically active molecules and are utilized in oxidative cross-coupling reactions to create a wide array of compounds (Hosseinian et al., 2018). Moreover, the synthesis of specific hydrazine derivatives, such as beta-phenylisopropylhydrazine, has been achieved through reactions that demonstrate their potential as monoamine oxidase inhibitors, suggesting a method that could be adapted for pivhydrazine synthesis (Horita, 1958).
Molecular Structure Analysis
The molecular structure of hydrazine derivatives, including pivhydrazine-like compounds, can be analyzed through various spectroscopic and structural determination methods. For example, the structure of tetramethylhydrazine has been studied using electron diffraction in the gas phase, revealing details about its conformations and molecular dimensions (Naumov et al., 1983).
Chemical Reactions and Properties
Hydrazine derivatives participate in a variety of chemical reactions, forming complex structures and exhibiting interesting properties. For instance, reactions of diphosphinohydrazines with metalation reagents have been explored, showcasing the transformation capabilities and reactivity of such compounds (Kornev et al., 2012). Additionally, the synthesis and characterization of energetic salts derived from dihydrazines highlight the potential chemical reactivity and application of pivhydrazine-like substances (Yong-jie, 2006).
Physical Properties Analysis
The physical properties of hydrazine derivatives, such as boiling points, melting points, solubility, and stability, are crucial for understanding their behavior in different environments and applications. While specific data on pivhydrazine's physical properties were not found, studies on related compounds provide a basis for predicting its characteristics. For instance, the molecular structure analysis of tetramethylhydrazine offers insights into its conformational preferences and potential physical properties (Naumov et al., 1983).
Chemical Properties Analysis
The chemical properties of pivhydrazine-like compounds, including reactivity, stability under various conditions, and the ability to undergo specific reactions, are essential for their application in synthesis and other chemical processes. The exploration of arylhydrazines in cross-coupling reactions and their utility in synthesizing biologically active molecules illustrate the chemical versatility and potential applications of pivhydrazine derivatives (Hosseinian et al., 2018).
Scientific Research Applications
Polymorphism and Isomorphism of Huperzine A Solvates: Structure, Properties and Form Transformation
- This study discusses Huperzine A, a naturally occurring alkaloid used for Alzheimer's disease and in dietary supplements. The research focuses on the polymorphism and solvates of this compound, providing insights into the formation of different packing patterns depending on solvent structures and their physicochemical properties (Zhang, Lu, Dai, & Mei, 2014).
Pioglitazone Hydrochloride: Chemopreventive Potential and Development of Site-Specific Drug Delivery Systems
- This research investigates pioglitazone hydrochloride as an anticancer agent and its delivery system targeting the colon. It highlights the potential of specific drug delivery systems in enhancing therapeutic efficacy for treating colorectal cancer (Sinha & Sethi, 2015).
Inhibitory Effects of Palm Tocotrienol-Rich Fraction Supplementation on Bilirubin-Metabolizing Enzymes in Hyperbilirubinemic Adult Rats
- This paper explores the effects of palm tocotrienol-rich fraction on hepatic bilirubin-metabolizing enzymes in rats administered phenylhydrazine, a hemolytic agent. It provides insights into the protective effects against hyperbilirubinemia induced by compounds like phenylhydrazine (Kamisah, Lim, Lim, & Asmadi, 2014).
The Protective Effect of Pistacia vera Pericarp on Kidney Function in Rats with Hemolytic Anemia
- This study examines the biochemical and histopathological effects of Pistacia vera pericarp extract on kidney damage in rats with phenylhydrazine-induced anemia. The findings suggest potential renal protective effects of such extracts (Parvaz et al., 2021).
Modulatory Effects of Melatonin and Vitamin C on Oxidative Stress-Mediated Haemolytic Anaemia and Associated Cardiovascular Dysfunctions in Rats
- This paper looks at the effects of melatonin and vitamin C on oxidative stress and cardiovascular dysfunctions induced by phenylhydrazine in rats. It offers insights into potential therapeutic targets for cardiovascular diseases (Ajibade et al., 2017).
Safety And Hazards
properties
IUPAC Name |
N'-benzyl-2,2-dimethylpropanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)11(15)14-13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWDFDMCZLOXQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2971-75-7 (hydrochloride) | |
Record name | Pivhydrazine [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50184667 | |
Record name | Pivhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pivhydrazine | |
CAS RN |
306-19-4 | |
Record name | Pivalylbenzhydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pivhydrazine [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pivhydrazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09252 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pivhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-benzylpivalohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIVHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK1T520ASG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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